molecular formula C17H23N3O5 B2552002 ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate CAS No. 1903084-71-8

ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B2552002
CAS No.: 1903084-71-8
M. Wt: 349.387
InChI Key: QAIWBOFSQKJRTR-UHFFFAOYSA-N
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Description

Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a pyridine-carbonyl group and an oxolane (tetrahydrofuran) ether moiety.

Properties

IUPAC Name

ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-24-17(22)20-8-6-19(7-9-20)16(21)13-3-4-15(18-11-13)25-14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIWBOFSQKJRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the oxolane moiety: This step involves the reaction of the pyridine derivative with an oxolane-containing reagent under specific conditions.

    Formation of the piperazine ring: This can be done through a cyclization reaction involving the pyridine-oxolane intermediate.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

  • The oxolane substituent in the target compound introduces a polar ether linkage, likely improving aqueous solubility compared to halogenated analogs (e.g., 200, 235) .

Biological Activity

Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a piperazine ring, a pyridine moiety, and an oxolane substituent, which contribute to its biological activity. The molecular formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4} with a molecular weight of approximately 296.34 g/mol. The presence of functional groups such as carboxylates and ether linkages enhances its solubility and interaction with biological targets.

This compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways associated with inflammation and apoptosis, leading to altered cellular responses.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, indicating potential for further exploration in this area.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the compound's efficacy against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Cell LineIC50 (µM)Reference
MCF-712.5
PC-315.0
A54910.0

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In a study involving xenograft models, treatment with the compound resulted in significant tumor reduction compared to control groups.

Case Studies

  • Case Study on Cancer Treatment : A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited enhanced antitumor activity when combined with standard chemotherapeutic agents, suggesting a synergistic effect.
  • Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, indicating its potential as an alternative antimicrobial agent.

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